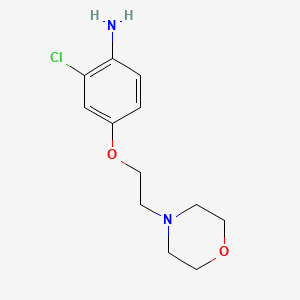

2-Chloro-4-(2 morpholinoethoxy)aniline

Description

Chemical Structure: 2-Chloro-4-(2-morpholinoethoxy)aniline (CAS: Not explicitly provided in evidence; structurally related to 64039-56-1 and CC42114DA) is an aniline derivative with a chlorine substituent at the 2-position and a 2-morpholinoethoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₇ClN₂O₂ (approximated from and ). The morpholinoethoxy group introduces both hydrophilic (ether oxygen, morpholine ring) and hydrophobic (alkyl chain) characteristics, influencing solubility and reactivity .

Synthetic Relevance: Morpholinoethoxy-substituted anilines are key intermediates in medicinal chemistry, particularly for fungicides () and kinase inhibitors (). The chlorine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Mizoroki–Heck arylation, ) or serving as a directing group for further functionalization.

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

2-chloro-4-(2-morpholin-4-ylethoxy)aniline |

InChI |

InChI=1S/C12H17ClN2O2/c13-11-9-10(1-2-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |

InChI Key |

JQIQAPGNEHFIGB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positional Isomers

4-(2-Morpholinoethoxy)-2-methylaniline ()

- Structure: Chlorine replaced by methyl at the 2-position; morpholinoethyl group attached to the aniline nitrogen.

- Molecular Formula : C₁₃H₁₉ClN₂O.

- Morpholinoethyl group on the amine (vs. ring-bound morpholinoethoxy) alters electronic effects, reducing ring electron density.

- Applications : Used in kinase inhibitor synthesis (e.g., ) .

2-Chloro-4-(trifluoromethoxy)aniline ()

- Structure: Morpholinoethoxy replaced by trifluoromethoxy (-OCF₃) at C4.

- Molecular Formula: C₇H₅ClF₃NO.

- Key Differences: Trifluoromethoxy is strongly electron-withdrawing, reducing ring reactivity compared to morpholinoethoxy. Higher lipophilicity due to -CF₃ group, enhancing membrane permeability.

- Applications : Intermediate in agrochemicals () .

Functional Group Analogs

2-Chloro-4-(propan-2-yloxy)aniline ()

- Structure: Morpholinoethoxy replaced by isopropoxy (-OCH(CH₃)₂).

- Molecular Formula: C₉H₁₂ClNO.

- Key Differences: Isopropoxy lacks the morpholine ring, reducing hydrogen-bonding capacity and solubility in polar solvents.

- Applications : Used in herbicide formulations (e.g., ) .

4-Chloro-2,5-dimethoxyaniline ()

- Structure: Morpholinoethoxy replaced by methoxy groups at C2 and C5.

- Molecular Formula: C₈H₁₀ClNO₂.

- Key Differences :

Solubility and Reactivity

- 2-Chloro-4-(2-morpholinoethoxy)aniline: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to morpholine; reacts selectively in Pd-catalyzed couplings ().

- 2-Chloro-4-(1H-imidazol-1-yl)aniline (): Higher solubility in water (imidazole ring) but prone to oxidation at the aniline group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.